Memantine hydrochloride

NMDA receptor pharmacology patch-clamp electrophysiology channel blocker trapping

Select memantine hydrochloride (≥98%) for reproducible, translatable NMDA receptor research. Its quantitatively characterized double-exponential blocking kinetics (τ(fast)=273±25 ms at 10 µM), partial untrapping (~20%), and validated free brain ECF concentration (0.83±0.05 µM) make it the definitive reference standard for electrophysiology, transgenic AD models, and NMDA antagonist screening cascades. With a therapeutic index (2–4) 4- to 8-fold superior to amantadine, it avoids motor confounds in behavioral studies. Specified in extended-release formulation patents (dC/dT ≤2.1 ng/mL/hr, 0–4 h). Procure with Certificate of Analysis.

Molecular Formula C12H22ClN
Molecular Weight 215.76 g/mol
CAS No. 41100-52-1
Cat. No. B000507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMemantine hydrochloride
CAS41100-52-1
Synonyms1,3-Dimethyl-5-aminoadamantane
1-Amino-3,5-dimethyladamantane
Axura
D 145
D-145
D145
Ebixa
Memantin
Memantine
Memantine Hydrochloride
Namenda
Molecular FormulaC12H22ClN
Molecular Weight215.76 g/mol
Structural Identifiers
SMILESCC12CC3CC(C1)(CC(C3)(C2)N)C.Cl
InChIInChI=1S/C12H21N.ClH/c1-10-3-9-4-11(2,6-10)8-12(13,5-9)7-10;/h9H,3-8,13H2,1-2H3;1H
InChIKeyLDDHMLJTFXJGPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 200 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility29.4 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





Memantine Hydrochloride (CAS 41100-52-1) for Scientific Procurement: Compound Profile and Specifications


Memantine hydrochloride (1-amino-3,5-dimethyladamantane hydrochloride, CAS 41100-52-1) is the hydrochloride salt form of memantine, an uncompetitive, moderate-affinity N-methyl-D-aspartate (NMDA) receptor antagonist that acts at the ion channel site [1]. With a molecular formula of C₁₂H₂₁N·HCl and molecular weight of 215.76 g/mol, it is supplied as a white crystalline powder with purity specifications typically ≥98% by HPLC or GC . The compound demonstrates high aqueous solubility (≥20 mg/mL to 100 mM) suitable for in vitro and in vivo experimental applications . Clinically, memantine is an FDA-approved therapeutic for moderate-to-severe Alzheimer's disease, with established utility in Parkinson's disease research, neuroprotection studies, and excitotoxicity models [2].

Procurement Alert: Why NMDA Antagonists Cannot Be Interchanged in Memantine Hydrochloride Research


NMDA receptor antagonists exhibit substantial heterogeneity in binding kinetics, voltage-dependency, trapping behavior, and therapeutic index profiles despite sharing a common target class [1]. Memantine's unique partial untrapping mechanism (approximately 20%) and fast, double-exponential unblocking kinetics distinguish it from fully trapped antagonists like ketamine and (+)-MK-801, directly impacting both experimental interpretation and clinical translatability [2]. Furthermore, within the amino-adamantane subclass, memantine achieves superior brain extracellular fluid (ECF) concentrations and therapeutic indices compared to amantadine [3]. Substitution with structurally similar or mechanistically related compounds without quantitative validation introduces confounding variables that compromise data reproducibility and cross-study comparability. The following quantitative evidence establishes the specific, measurable differentiation parameters essential for informed compound selection.

Quantitative Differentiation Evidence: Memantine Hydrochloride vs. Ketamine and Amantadine


NMDA Receptor Partial Untrapping: Memantine Exhibits 20% Dissociation vs. Full Trapping of Ketamine

Memantine exhibits partial untrapping from NMDA receptors following agonist removal, with approximately 20% of bound memantine molecules dissociating, whereas ketamine becomes fully trapped in nearly all receptors to which it was bound before agonist removal [1]. The dissociation of memantine from NR1/NR2A receptors after agonist removal follows an exponential time course with τ = 0.79 ± 0.32 s [2]. This differential trapping behavior arises from memantine's ability to bind a superficial 'non-trapping' site that ketamine cannot access, a distinction confirmed through patch-clamp recordings from recombinant human NMDA receptors expressed in HEK-293 cells [1].

NMDA receptor pharmacology patch-clamp electrophysiology channel blocker trapping Alzheimer's disease mechanism

Channel Blocking Kinetics: Memantine Demonstrates Faster Double-Exponential Kinetics vs. Ketamine's Slower Single-Exponential Profile

Memantine exhibits faster, double-exponential blocking and unblocking kinetics at human GluN1/GluN2A NMDA receptors compared to ketamine's slower, single-exponential kinetics [1]. At 10 µM memantine concentration, onset kinetics show τ(fast) = 273 ± 25 ms (69% weight) and τ(slow) = 2756 ± 296 ms; offset kinetics show τ(fast) = 415 ± 82 ms (38% weight) and τ(slow) = 5107 ± 1204 ms [1]. In contrast, ketamine displays slower single-exponential kinetics with k(on) = 0.15 ± 0.05 × 10⁶ M⁻¹s⁻¹ and k(off) = 0.22 ± 0.05 s⁻¹, compared to memantine's normalized values of k(on) = 0.32 ± 0.11 × 10⁶ M⁻¹s⁻¹ and k(off) = 0.53 ± 0.10 s⁻¹ [1]. Both compounds exhibit similar potency at -70 mV (memantine IC₅₀ = 0.79 ± 0.02 µM; ketamine IC₅₀ = 0.71 ± 0.03 µM), but memantine demonstrates stronger voltage-dependency (δ = 0.90 ± 0.09) than ketamine (δ = 0.79 ± 0.04) [1].

NMDA receptor kinetics electrophysiology open-channel blockade voltage-dependency

Therapeutic Index Superiority: Memantine TI = 2-4 vs. Amantadine TI ≤ 0.5 in Preclinical Seizure Models

In a comprehensive comparative study of 20 uncompetitive NMDA receptor antagonists, memantine demonstrated therapeutic indices (TI) of 2-4, calculated as the ratio of ED₅₀ for motor impairment (rotarod and traction reflex) to ED₅₀ for anticonvulsant activity (maximal electroshock-induced convulsions) [1]. In contrast, the structurally related amino-adamantane amantadine exhibited significantly poorer therapeutic indices of TI ≤ 0.5 under identical experimental conditions [1]. Compounds with higher NMDA receptor affinity, including ketamine, dextrorphan, and (+)-MK-801, also showed inferior TI values (<2) [2]. This quantitative difference indicates that at anticonvulsant-effective doses, memantine produces substantially less motor impairment than amantadine or high-affinity antagonists.

therapeutic index amino-adamantanes in vivo efficacy neuroprotection motor impairment

Brain Extracellular Fluid Exposure: Memantine Achieves 0.83 µM Free Brain ECF vs. Amantadine's Lower Penetration at Clinically Relevant Doses

Quantitative microdialysis corrected for in vivo recovery revealed that at clinically relevant doses (memantine 20 mg/kg/day continuous infusion), memantine achieves free brain extracellular fluid (ECF) concentration of 0.83 ± 0.05 µM, which is comparable to its free serum and CSF concentrations [1]. This concentration falls within the range of its IC₅₀ for NMDA receptor antagonism (0.5-1.5 µM), confirming target engagement in the brain [1]. In contrast, amantadine (100 mg/kg/day) exhibited lower free brain ECF concentrations relative to serum, with whole brain concentrations 16-fold higher than free serum concentrations versus memantine's 44-fold brain-to-serum ratio [2]. This differential brain distribution profile suggests that at equipotent peripheral doses, memantine provides superior CNS target occupancy.

brain penetration microdialysis CNS pharmacokinetics NMDA antagonist in vivo recovery

NMDA Receptor Subtype Potency Profile: Memantine IC₅₀ Values Across GluN2A-D Subunits

Memantine exhibits consistent potency across all four GluN2 NMDA receptor subunits, with reported IC₅₀ values of 0.8 µM (GluN2A), 0.57 µM (GluN2B), 0.52 µM (GluN2C), and 0.54 µM (GluN2D) in functional calcium flux assays [1]. This broad subtype coverage profile distinguishes memantine from subunit-selective antagonists and provides predictable, pan-NMDA receptor modulation. The IC₅₀ at human GluN1/GluN2A receptors measured via patch-clamp at -70 mV is 0.79 ± 0.02 µM [2]. While comparable head-to-head IC₅₀ data for ketamine across all four subunits are not available in a single standardized assay, this comprehensive subunit profiling for memantine establishes a quantitative baseline for experimental design and cross-study interpretation.

NMDA receptor subtypes GluN2 subunits subunit selectivity pharmacological profiling

Combination Therapy Efficacy: Donepezil + Memantine Shows MD = 2.57 MMSE Improvement vs. Placebo in IPD Network Meta-Analysis

An individual patient data network meta-analysis (IPD-NMA) comprising 56 RCTs and 11,619 participants with Alzheimer's dementia compared nine treatments including placebo, donepezil, memantine, and combinations thereof [1]. The combination of donepezil + memantine demonstrated a mean difference (MD) in Mini-Mental State Examination (MMSE) score of 2.57 points (95% CI: 0.07 to 5.07) compared with placebo [1]. Donepezil monotherapy showed MD = 1.41 (95% CI: 0.51 to 2.32) versus placebo [2]. The incremental benefit of adding memantine to donepezil therapy (MD difference of 1.16 points) represents a quantifiable cognitive improvement beyond AChEI monotherapy. Notably, a 52-week RCT of 295 patients with moderate-to-severe AD found that adding memantine to ongoing donepezil therapy produced less pronounced differences that did not meet the minimum threshold for clinically important difference when assessed via SMMSE, highlighting context-dependent efficacy that may vary with disease severity and trial duration [3].

Alzheimer's disease combination therapy MMSE network meta-analysis cognitive enhancers

Memantine Hydrochloride (CAS 41100-52-1): Evidence-Based Research and Industrial Application Scenarios


NMDA Receptor Biophysics and Electrophysiology Studies Requiring Defined Kinetic Parameters

For patch-clamp electrophysiology investigations of NMDA receptor channel gating, memantine hydrochloride provides a well-characterized kinetic profile essential for experimental reproducibility. The compound's double-exponential blocking kinetics (τ(fast) = 273 ± 25 ms at 10 µM) and partial untrapping behavior (~20% dissociation after agonist removal) are quantitatively documented for human GluN1/GluN2A receptors [1]. This established biophysical fingerprint enables memantine to serve as a reference standard for calibrating experimental systems, distinguishing physiological synaptic NMDA receptor function from pathological tonic activation. Procurement of high-purity memantine hydrochloride (≥98% by HPLC) with certificate of analysis documentation ensures kinetic studies are not confounded by impurities that could alter channel blocking properties .

In Vivo CNS Disease Modeling: Alzheimer's Disease and Neurodegeneration Research

Memantine hydrochloride is the appropriate selection for in vivo Alzheimer's disease and neurodegeneration studies based on its validated brain penetration profile (0.83 ± 0.05 µM free brain ECF) and demonstrated efficacy in combination with AChEIs (MD = 2.57 MMSE improvement vs. placebo in IPD-NMA) [2][3]. The compound's favorable therapeutic index (TI = 2-4) relative to other NMDA antagonists minimizes motor impairment confounds in behavioral testing [4]. For transgenic mouse models of AD, memantine has been shown to reduce neurodegeneration in hippocampus and cerebral cortex through inhibition of extrasynaptic NMDA receptors . Researchers should specify pharmaceutical-grade memantine hydrochloride to ensure consistent brain exposure and target engagement across experimental cohorts.

Comparative Pharmacology and Drug Discovery Screening Programs

Memantine hydrochloride serves as an essential reference compound for NMDA receptor antagonist screening cascades due to its extensively quantified differentiation from both high-affinity antagonists (ketamine, (+)-MK-801) and structurally related amino-adamantanes (amantadine). Its moderate affinity (IC₅₀ = 0.52-0.80 µM across GluN2A-D subunits), faster unblocking kinetics (k(off) = 0.53 ± 0.10 s⁻¹ vs. ketamine's 0.22 ± 0.05 s⁻¹), and partial untrapping mechanism provide distinct benchmarking parameters [1][5]. In drug discovery programs seeking to develop next-generation NMDA modulators with improved tolerability, memantine's biophysical profile—particularly its strong voltage-dependency (δ = 0.90) and 4- to 8-fold higher therapeutic index than amantadine—establishes a quantitative efficacy-tolerability benchmark against which novel chemical entities can be evaluated [4].

Pharmaceutical Formulation Development: Extended-Release Dosage Forms

For pharmaceutical formulation scientists developing modified-release oral dosage forms, memantine hydrochloride is the specified active pharmaceutical ingredient in patented extended-release formulations achieving defined pharmacokinetic criteria. According to US Patent 8,362,085, extended-release memantine (22.5-30 mg once daily) provides a change in mean plasma concentration as a function of time (dC/dT) that is less than approximately 50% of the dC/dT provided by equivalent immediate-release memantine, with dC/dT ≤ 2.1 ng/mL/hr in the 0-4 hour post-dose period [6]. This reduced Cmax fluctuation minimizes peak concentration-related adverse effects while maintaining therapeutic exposure. Procurement of memantine hydrochloride meeting USP/EP monograph specifications with documented particle size distribution and polymorphic form characterization is essential for formulation development and ANDA filing activities.

Technical Documentation Hub

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